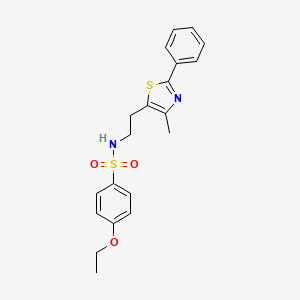

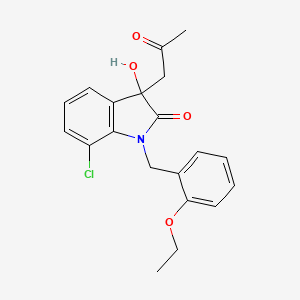

4-ethoxy-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethoxy-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that targets Rho GTPases. Rho GTPases are proteins that play a crucial role in regulating cellular processes such as cell migration, cell division, and cell morphology. EHT 1864 has been extensively studied for its potential use in cancer research and other diseases that involve aberrant Rho GTPase signaling.

科学的研究の応用

Prevention of Cerebral Vasospasm

The effectiveness of endothelin receptor antagonists, including compounds structurally similar to sulfonamides, has been investigated in the prevention of subarachnoid hemorrhage-induced delayed cerebral vasospasm. These compounds, through oral administration, have shown potential in decreasing the magnitude of arterial constriction, suggesting a therapeutic avenue for conditions resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

Photodynamic Therapy for Cancer Treatment

New derivatives of benzenesulfonamide have been synthesized and characterized for their application in photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit desirable properties as photosensitizers, including high singlet oxygen quantum yield and good fluorescence properties, essential for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Kynurenine 3-Hydroxylase

Compounds within the benzenesulfonamide family have shown high-affinity inhibition of kynurenine 3-hydroxylase, a therapeutic target in the pathophysiological role of the kynurenine pathway after neuronal injury. This suggests their potential in neurological research and treatment strategies (Röver et al., 1997).

Cyclooxygenase-2 Inhibition

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has shown significant potential in selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This discovery has implications for developing new therapies for rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).

Antiproliferative Activity

Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been prepared and shown potential antiproliferative activity against a panel of tumor cell lines, highlighting their utility in developing new anticancer agents (Motavallizadeh et al., 2014).

特性

IUPAC Name |

4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c1-3-25-17-9-11-18(12-10-17)27(23,24)21-14-13-19-15(2)22-20(26-19)16-7-5-4-6-8-16/h4-12,21H,3,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZELRPJGEHEWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2652105.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2652107.png)

![rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride](/img/structure/B2652108.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2652112.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2652116.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide](/img/structure/B2652117.png)

![4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2652118.png)

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B2652126.png)